(7-bromo-1H-indol-3-yl)methanamine
Description
(7-Bromo-1H-indol-3-yl)methanamine is a brominated indole derivative featuring a methanamine (-CH₂NH₂) substituent at the 3-position of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and natural products. The bromine atom at the 7-position enhances electrophilic reactivity and may influence binding interactions in biological systems.
Properties
CAS No. |
887581-42-2 |
|---|---|
Molecular Formula |
C9H9BrN2 |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
(7-bromo-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C9H9BrN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H,4,11H2 |
InChI Key |
WYBJUXJPUNFHQA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CN |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted 3-Aminoindoles
2-(7-Bromo-1H-indol-3-yl)ethanamine
- Molecular Formula : C₁₀H₁₁BrN₂
- Molecular Weight : 239.116 g/mol
- Structure : Features an ethylamine (-CH₂CH₂NH₂) chain at the 3-position instead of methanamine.
- Key Data: ChemSpider ID 13717569; CAS 40619-69-0.
2-(7-Bromo-1H-indol-3-yl)acetic Acid
- Molecular Formula: C₁₀H₈BrNO₂
- Molecular Weight : 262.08 g/mol
- Structure : Carboxylic acid (-CH₂COOH) substituent at the 3-position.
- Key Data : The acidic group enhances water solubility, making it suitable for salt formation or conjugation chemistry. This derivative is a common intermediate for synthesizing amide-linked bioactive compounds .
Thioether-Linked Derivatives
2-((7-Bromo-1H-indol-3-yl)thio)-N-(substituted)acetamides
- Examples :
- 6c7 : 2-((7-Bromo-1H-indol-3-yl)thio)-N-(2-methoxybenzyl)acetamide
- 6c8 : 2-((7-Bromo-1H-indol-3-yl)thio)-N-(3,4-dichlorobenzyl)acetamide
- Key Data :
Ketone and Aryl-Substituted Derivatives
1-(7-Bromo-1H-indol-3-yl)ethan-1-one
- Structure : Ketone (-COCH₃) at the 3-position.
- Key Data : NMR (1H and 13C) confirms the carbonyl group’s presence. The electron-withdrawing ketone reduces nucleophilicity at the 3-position, directing reactivity toward condensation or reduction reactions .
2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine Hydrochloride
- Molecular Formula : C₁₅H₁₅BrClN₃
- Structure : Pyridinyl substituent at the 2-position and ethylamine at the 3-position.
- Key Data: CAS 1052405-41-0.
Halogen and Hydroxyl Variants
(4-Bromo-7-fluoro-1H-indol-3-yl)methanol
- Molecular Formula: C₈H₆BrFNO
- Molecular Weight : 244.06 g/mol
- Structure : Bromine at 4-position, fluorine at 7-position, and hydroxymethyl (-CH₂OH) at 3-position.
- Key Data : CAS 1360946-31-1. The dual halogenation and hydroxyl group suggest utility in radiopharmaceuticals or as a synthetic precursor for cross-coupling reactions .
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